molecular formula C22H24BrN3O3 B11160492 N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160492
M. Wt: 458.3 g/mol
InChI Key: XZQJNGHJJHFPJS-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a carbamoyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the bromophenyl and carbamoyl groups, followed by the introduction of the pyrrolidine ring. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.

    Nucleophilic Substitution: The bromine atom is introduced via nucleophilic substitution reactions.

    Amide Formation: The carbamoyl group is formed through amide bond formation reactions.

    Cyclization: The pyrrolidine ring is formed through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromophenyl group or the carbamoyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the carbamoyl group can form hydrogen bonds with biological molecules. The pyrrolidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a sulfonyl group instead of a carbamoyl group.

    4-[(4-bromophenyl)carbamoyl]phenylboronic acid: Features a boronic acid group instead of a pyrrolidine ring.

Uniqueness

N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its stability and potential for diverse applications.

Properties

Molecular Formula

C22H24BrN3O3

Molecular Weight

458.3 g/mol

IUPAC Name

N-[4-[(4-bromophenyl)carbamoyl]phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24BrN3O3/c1-2-3-12-26-14-16(13-20(26)27)22(29)25-18-8-4-15(5-9-18)21(28)24-19-10-6-17(23)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,24,28)(H,25,29)

InChI Key

XZQJNGHJJHFPJS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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